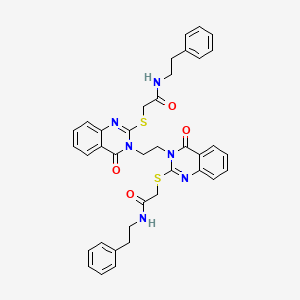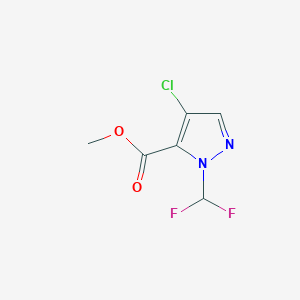
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, also known as CBDH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBDH belongs to the family of diamine compounds and has been studied extensively for its ability to modulate various biological processes.
Mechanism of Action
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride exerts its biological effects by modulating various signaling pathways in the body. It has been shown to activate the p53 pathway, which is responsible for inducing apoptosis in cancer cells. This compound also modulates the PI3K/AKT pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor angiogenesis, neuroprotection, and modulation of the immune response. This compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has several advantages for lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its solubility can be limited in certain solvents.
Future Directions
There are several future directions for the study of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, including further investigation of its potential therapeutic applications in cancer, neurology, and immunology. Additionally, the development of more efficient synthesis methods and the optimization of this compound's pharmacological properties may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride can be synthesized using various methods, including the reaction of 3-chlorobenzylamine with cyclohexane-1,4-diamine in the presence of hydrochloric acid. The resulting product is purified using recrystallization techniques to obtain this compound in its pure form.
Scientific Research Applications
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In neurology, this compound has been studied for its potential neuroprotective effects and ability to prevent neurodegeneration. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
properties
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHDKKZAZLFKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)
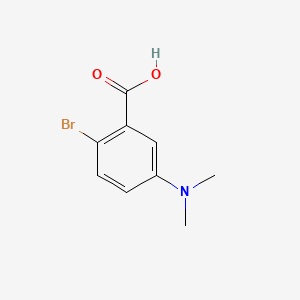
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)
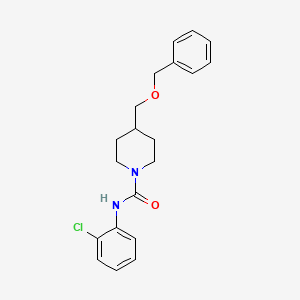
![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)
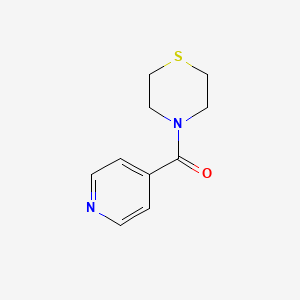
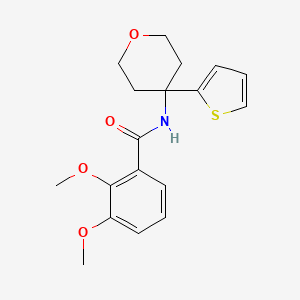
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)
